Erythropterin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

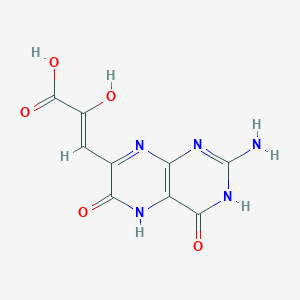

Structure

3D Structure

Propriétés

Numéro CAS |

7449-03-8 |

|---|---|

Formule moléculaire |

C9H7N5O5 |

Poids moléculaire |

265.18 g/mol |

Nom IUPAC |

(Z)-3-(2-amino-4,6-dioxo-3,5-dihydropteridin-7-yl)-2-hydroxyprop-2-enoic acid |

InChI |

InChI=1S/C9H7N5O5/c10-9-13-5-4(7(17)14-9)12-6(16)2(11-5)1-3(15)8(18)19/h1,15H,(H,12,16)(H,18,19)(H3,10,11,13,14,17)/b3-1- |

Clé InChI |

UYTKWXRSYZSDKF-IWQZZHSRSA-N |

SMILES isomérique |

C(=C(/C(=O)O)\O)\C1=NC2=C(C(=O)NC(=N2)N)NC1=O |

SMILES canonique |

C(=C(C(=O)O)O)C1=NC2=C(C(=O)NC(=N2)N)NC1=O |

Origine du produit |

United States |

Foundational & Exploratory

Erythropterin: A Technical Overview of its Chemical Structure, Properties, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Erythropterin, a pteridine pigment found in various biological systems. The document details its chemical structure, physicochemical properties, relevant experimental methodologies for its study, and its position within the broader pteridine biosynthetic pathway.

Chemical Structure and Identification

This compound is a heterocyclic compound belonging to the pterin class, which is characterized by a pyrazine ring fused to a pyrimidine ring. The definitive structure of this compound was established and later revised, with its systematic IUPAC name being (2Z)-3-(2-amino-4,6-dioxo-3,4,5,6-tetrahydropteridin-7-yl)-2-hydroxyprop-2-enoic acid.[1] It is a crucial pigment responsible for the red, orange, and yellow coloration observed in the wings of butterflies and the integument of other insects, where it often serves as a component of warning coloration to deter predators.[1][2][3]

Key Identifiers:

-

IUPAC Name: (Z)-3-(2-amino-4,6-dioxo-3,5-dihydropteridin-7-yl)-2-hydroxyprop-2-enoic acid[4]

-

Canonical SMILES: C(=C(/C(=O)O)\O)\C1=NC2=C(C(=O)NC(=N2)N)NC1=O[4]

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized in the table below. This data is essential for its detection, quantification, and for understanding its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 265.18 g/mol | [1][2][4] |

| Appearance | Red microcrystals (as monohydrate) | [1][2] |

| Percent Composition | C 40.76%, H 2.66%, N 26.41%, O 30.17% | [2] |

| Solubility | Soluble in DMSO | [3] |

| Absorption Maximum | 450 nm (at pH 1.0, log ε 4.02) | [2] |

| Fluorescence | Orange fluorescence (from 254-365 nm) | [2] |

| XLogP3 (Computed) | -2.5 | [4] |

| Polar Surface Area | 166 Ų | [4] |

| Purity (Commercial) | ≥98% | [1] |

Experimental Protocols

The study of this compound involves its isolation from biological sources, chemical synthesis, and quantification. While the original isolation and synthesis were reported in the mid-20th century, modern analytical techniques are now predominantly used for its identification and quantification.

Isolation and Synthesis

-

Classical Isolation: The first isolation of this compound was reported by C. Schöpf and E. Becker in 1936 from the wings of butterflies.[2] The general principle of such classical methods involves the extraction of pigments from insect tissues using appropriate solvents, followed by purification steps like chromatography.

-

Chemical Synthesis: A method for the chemical synthesis of this compound was first described by M. Viscontini and H. Stierlin in 1963.[2] These early syntheses were crucial for confirming the revised chemical structure of the molecule.

Modern Identification and Quantification

Modern research relies on advanced analytical techniques that offer high sensitivity and specificity for identifying and quantifying this compound in complex biological samples.

Protocol: Quantification by Thin-Layer Chromatography (TLC) and Fluorometry

This method is suitable for quantifying pteridines from insect extracts.

-

Sample Preparation: Prepare extracts from whole insect bodies or specific tissues (e.g., nymphs) in a suitable solvent system.

-

Chromatographic Separation: Spot the extracts onto a cellulose TLC plate. Develop the chromatogram using an appropriate mobile phase to separate the different pteridine compounds based on their polarity.

-

Identification: Identify the spot corresponding to this compound by comparing its migration distance (Rf value) and fluorescence under UV light with that of a known this compound standard.

-

Elution: Scrape the identified this compound spot from the TLC plate and elute the compound using a defined solvent.

-

Quantification: Measure the fluorescence of the eluted sample using a fluorometer. For this compound, typical excitation/emission wavelengths are 455/535 nm.[5] Quantify the concentration by comparing the fluorescence intensity against a standard curve prepared with known concentrations of this compound.

Protocol: Identification by UHPLC-High-Resolution Mass Spectrometry (HRMS)

This protocol provides definitive identification based on mass-to-charge ratio and fragmentation patterns.

-

Sample Preparation: Extract pteridines from the biological material (e.g., whole embryos).

-

Chromatography: Inject the extract into an Ultra-High-Performance Liquid Chromatography (UHPLC) system, often equipped with a Hydrophilic Interaction Liquid Chromatography (HILIC) column, to separate the components of the mixture.

-

Mass Spectrometry: Eluted compounds are introduced into a high-resolution mass spectrometer. Acquire mass spectra in both full scan mode (to determine the accurate mass of the parent ion) and tandem MS mode (MS/MS).

-

Identification: Confirm the presence of this compound by matching the accurate mass of the detected parent ion with its theoretical exact mass (265.0447 Da) and by comparing its fragmentation pattern (MS/MS spectrum) with that of a reference standard or library data.[6]

Biosynthesis and Biological Role

This compound is a product of the pteridine biosynthesis pathway, which originates from Guanosine-5'-triphosphate (GTP).[7] This pathway is responsible for producing a variety of pigments and essential cofactors in insects and other organisms.[3][8] The "xanthopterin branch" of this pathway leads to the formation of yellow and orange pigments, including this compound.[3] A key enzymatic step involves the conversion of 7,8-dihydropterin to xanthopterin, a direct precursor, which is catalyzed by the enzyme xanthine dehydrogenase (XDH).[3][6]

The primary biological role of this compound is as a pigment. It is a major contributor to the orange and red colors in many Hemiptera and Lepidoptera species.[6][7] These colors often function as aposematic signals, warning potential predators of the insect's unpalatability or toxicity.[1][3]

Figure 1. Simplified Pteridine Biosynthesis Pathway to this compound.

References

- 1. Pteridine synthesis pathway and gene duplications in vertebrates [pfocr.wikipathways.org]

- 2. pnas.org [pnas.org]

- 3. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cooption of the pteridine biosynthesis pathway underlies the diversification of embryonic colors in water striders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. eje.cz [eje.cz]

- 8. researchgate.net [researchgate.net]

The Erythropterin Biosynthesis Pathway in Insects: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pteridines are a class of heterocyclic compounds that serve a wide array of biological functions in insects, acting as pigments, enzyme cofactors, and immune system modulators. Among these, erythropterin, an orange-red pigment, plays a crucial role in insect coloration, particularly in the wings and eyes of various species. The biosynthesis of this compound is a complex metabolic process that originates from guanosine triphosphate (GTP) and involves a series of enzymatic conversions. This technical guide provides an in-depth overview of the core this compound biosynthesis pathway in insects, with a particular focus on the well-studied model organisms Drosophila melanogaster and Bombyx mori. It is intended for researchers, scientists, and drug development professionals who are interested in understanding and potentially targeting this pathway for applications in pest control, developmental biology, and beyond. This document summarizes key quantitative data, details experimental protocols for the study of this pathway, and provides visual representations of the biochemical and experimental workflows.

Introduction

Pteridines were first discovered as pigments in the wings of butterflies and have since been identified in numerous insect species, contributing to their diverse coloration patterns.[1] Beyond their role as pigments, pteridines are essential for various physiological processes. For instance, tetrahydrobiopterin, a key intermediate in pteridine metabolism, is a vital cofactor for the synthesis of aromatic amino acids and nitric oxide.[1][2] The this compound biosynthesis pathway is a branch of the broader pteridine metabolic network. Understanding this pathway is not only fundamental to insect biochemistry and physiology but also presents opportunities for the development of novel insecticides that could disrupt pigment formation and potentially affect insect viability and behavior.

The Core Biosynthesis Pathway

The synthesis of this compound begins with the universal precursor GTP and proceeds through several enzymatic steps to produce a variety of pteridine intermediates. The pathway can be broadly divided into the initial formation of a key intermediate, 7,8-dihydropterin, followed by a branching pathway that leads to this compound and other related pteridines.

The initial steps are catalyzed by three key enzymes:

-

GTP Cyclohydrolase I (GCH1): This enzyme catalyzes the first and rate-limiting step, converting GTP to 7,8-dihydroneopterin triphosphate.[3][4]

-

6-Pyruvoyltetrahydropterin Synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.[5][6]

-

Sepiapterin Reductase (SR): This enzyme is involved in the reduction of pteridine intermediates.[1][7]

From the central pteridine pathway, the synthesis of xanthopterin and subsequently this compound involves the action of Xanthine Dehydrogenase (XDH) , which hydroxylates pteridine substrates.[1][8]

Below is a diagram illustrating the core this compound biosynthesis pathway.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the this compound biosynthesis pathway in insects. Data is primarily from studies on Drosophila melanogaster.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate | Km | Vmax | Reference(s) |

| GTP Cyclohydrolase I | Nocardia sp. | GTP | 6.5 µM | Not Reported | [4] |

| 6-Pyruvoyltetrahydropterin Synthase | Drosophila melanogaster | 7,8-Dihydroneopterin triphosphate | Not Reported | Not Reported | [5] |

| Sepiapterin Reductase | Drosophila melanogaster | Sepiapterin | 153 µM | Not Reported | [9] |

| NADPH | 14 µM | Not Reported | [1] | ||

| 6-Lactoyltetrahydropterin | 50 µM | Not Reported | [7] | ||

| Xanthine Dehydrogenase | Drosophila melanogaster | Xanthine | 2.4 x 10-5 M | Not Reported | [10] |

| NAD+ | 4.0 x 10-5 M | Not Reported | [10] |

Table 2: Optimal Conditions and Inhibitors for Key Enzymes

| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) | Inhibitors | Reference(s) |

| GTP Cyclohydrolase I | Nocardia sp. | 7.8 | 56 | 2,4-Diamino-6-hydroxypyrimidine (Ki = 0.23 mM) | [4] |

| Sepiapterin Reductase | Drosophila melanogaster | 5.7 - 6.7 | 30 | N-acetylserotonin, Melatonin | [1] |

| Xanthine Dehydrogenase | Chicken | ~8.2 | 41 | Not Reported | [11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the this compound biosynthesis pathway.

Enzyme Activity Assays

A generalized workflow for enzyme activity assays is depicted below.

This protocol is adapted from a method used for Nocardia sp. and can be modified for insect tissues.[4]

-

Tissue Preparation: Homogenize insect heads or relevant tissue in a cold buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing protease inhibitors). Centrifuge the homogenate to obtain a clear supernatant.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.8), 100 mM KCl, 2.5 mM EDTA, and 1 mM GTP.

-

Enzyme Reaction: Add the tissue extract to the reaction mixture and incubate at 37°C for 60 minutes in the dark.

-

Oxidation: Stop the reaction by adding an acidic iodine solution (1% I2, 2% KI in 1 N HCl). This oxidizes the product, 7,8-dihydroneopterin triphosphate, to the fluorescent neopterin triphosphate.

-

Detection: After incubation, deproteinize the sample (e.g., with perchloric acid) and quantify the neopterin triphosphate using HPLC with fluorescence detection (Excitation: 350 nm, Emission: 450 nm).

This assay is based on the conversion of the substrate to a product that can be further converted to a fluorescent compound.[5]

-

Tissue Preparation: Prepare a cytosolic extract from insect heads or other relevant tissues.

-

Coupled Enzyme System: This assay requires a coupled enzyme system containing purified sepiapterin reductase and dihydrofolate reductase.

-

Reaction Mixture: The reaction mixture should contain the tissue extract, 7,8-dihydroneopterin triphosphate as the substrate, NADPH, and the coupled enzymes in an appropriate buffer (e.g., Tris-HCl, pH 7.4).

-

Enzyme Reaction: The PTPS in the extract converts its substrate to 6-pyruvoyltetrahydropterin, which is then sequentially reduced by the coupled enzymes to tetrahydrobiopterin.

-

Oxidation and Detection: The reaction is stopped, and the tetrahydrobiopterin is oxidized to biopterin using an acidic iodine solution. The biopterin is then quantified by HPLC with fluorescence detection.

This spectrophotometric assay measures the decrease in absorbance of the substrate, sepiapterin.[12]

-

Tissue Preparation: Prepare a cytosolic extract from insect tissues.

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 100 mM potassium phosphate buffer (pH 6.4), 100 µM NADPH, and the tissue extract.

-

Enzyme Reaction: Initiate the reaction by adding 50 µM sepiapterin.

-

Detection: Immediately monitor the decrease in absorbance at 420 nm using a spectrophotometer. The rate of decrease is proportional to the sepiapterin reductase activity.

This assay measures the production of uric acid from xanthine.

-

Tissue Preparation: Prepare a cytosolic extract from insect tissues.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 1 mM NAD+, and the tissue extract.

-

Enzyme Reaction: Initiate the reaction by adding xanthine to a final concentration of 50 µM.

-

Detection: Monitor the increase in absorbance at 290 nm, which corresponds to the formation of uric acid.

Pteridine Analysis

The separation and quantification of different pteridines are crucial for studying the biosynthesis pathway. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods used.

TLC provides a relatively simple and rapid method for the qualitative analysis of pteridines.[13][14]

-

Extraction: Homogenize insect heads or wings in a solvent such as acidic methanol to extract pteridines. Centrifuge to remove debris.

-

Spotting: Spot the concentrated extract onto a cellulose or silica gel TLC plate alongside known pteridine standards.

-

Development: Develop the plate in a suitable solvent system, for example, a mixture of n-propanol and 1% ammonia.

-

Visualization: After development, dry the plate and visualize the separated pteridines under a UV lamp (typically at 365 nm). Different pteridines will exhibit characteristic fluorescence colors and retention factors (Rf values).

HPLC offers high resolution and sensitivity for the quantitative analysis of pteridines.[15][16]

-

Sample Preparation: Extract pteridines from insect tissues as described for TLC. The extract may need to be partially purified using solid-phase extraction (SPE) to remove interfering substances.

-

Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile) is typically used for separation.

-

Detection: Pteridines are detected using a fluorescence detector. The excitation and emission wavelengths are set to optimize the detection of specific pteridines (e.g., excitation at 350 nm and emission at 450 nm for many pteridines).

-

Quantification: The concentration of each pteridine is determined by comparing its peak area to a calibration curve generated using known concentrations of pure standards.

Conclusion and Future Directions

The this compound biosynthesis pathway is a central metabolic route in insects, critical for their coloration and with connections to other vital physiological processes. This guide has provided a comprehensive overview of the core pathway, summarized the available quantitative data on its key enzymes, and detailed the experimental protocols necessary for its investigation.

While significant progress has been made, particularly in model organisms like Drosophila melanogaster, there are still gaps in our knowledge. The precise identity and characterization of "this compound synthase" remain an area for future research. Furthermore, a more comprehensive understanding of the kinetic properties of all enzymes in the pathway across a wider range of insect species is needed.

For drug development professionals, the enzymes in this pathway represent potential targets for the design of novel and specific insecticides. For instance, inhibitors of GCH1 or XDH could disrupt pigment formation, potentially leading to insects that are more susceptible to predation or environmental stress. Further research into the structure and function of these enzymes will be crucial for the rational design of such inhibitors. The detailed protocols provided herein should serve as a valuable resource for researchers embarking on such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and characterization of 6-pyruvoyl-tetrahydropterin synthase from Drosophila melanogaster [pubmed.ncbi.nlm.nih.gov]

- 6. The kinetic mechanism of xanthine dehydrogenase and related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sepiapterin reductase and the biosynthesis of tetrahydrobiopterin in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of sepiapterin reductase activity from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Xanthine dehydrogenase from Drosophila melanogaster: a comparison of the kinetic parameters of the pure enzyme from two wild-type isoalleles differing at a putative regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of xanthine oxidoreductase activity in broilers: effect of pH and temperature of the assay and distribution in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and characterization of pteridines from heads of Drosophila melanogaster by a modified thin-layer chromatography procedure | CoLab [colab.ws]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Erythropterin: A Technical Guide to its Discovery, Properties, and Analysis

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Erythropterin, a member of the pteridine class of heterocyclic compounds, is a naturally occurring pigment responsible for the vibrant orange and red coloration in various insects. First isolated in 1936, its structure and biosynthesis have been the subject of scientific investigation for decades. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and analytical methodologies related to this compound. Detailed experimental protocols for its isolation and characterization, where available, are presented, along with a summary of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the chemistry and biology of pteridines.

Introduction

Pteridines are a class of nitrogen-containing heterocyclic compounds that are widespread in biological systems and play crucial roles in various physiological processes, including pigmentation, enzyme catalysis, and cellular signaling. This compound is a prominent member of this family, recognized for its function as a pigment that contributes to the warning coloration of certain insects, signaling their unpalatability to potential predators. This guide delves into the core aspects of this compound, from its initial discovery to the current understanding of its biochemical synthesis and analytical characterization.

Discovery and History

The study of pterins, the family to which this compound belongs, began in the late 19th century. However, the specific timeline for the discovery and characterization of this compound is as follows:

-

1936: The initial isolation of this compound was achieved by C. Schöpf and E. Becker from the wings of butterflies[1]. This marked the first time this distinct red pigment was separated and recognized as a unique chemical entity.

-

1958: The chemical structure of this compound was first proposed by R. Tschesche and H. Ende[1]. Their work provided the foundational understanding of the molecule's atomic arrangement.

-

1962: A revised and more accurate structure of this compound was put forward by W. Pfleiderer, contributing to the definitive chemical understanding of the compound[1].

-

1963: The first chemical synthesis of this compound was successfully accomplished by M. Viscontini and H. Stierlin, confirming its proposed structure[1].

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, purification, and analysis. The known quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇N₅O₅ | [1][2] |

| Molecular Weight | 265.18 g/mol | [1][2] |

| Appearance | Red microcrystals (as the monohydrate) | [1] |

| Absorption Maximum (λmax) | 450 nm (at pH 1.0) | [1] |

| Molar Extinction Coefficient (ε) | 10,471 M⁻¹cm⁻¹ (at pH 1.0, 450 nm) | [1] |

| Solubility | Soluble in DMSO. To increase solubility, heating to 37°C and sonication may be applied. Pteridines, in general, are sparingly soluble in water and most organic solvents but show increased solubility in acidic or alkaline solutions. | |

| Melting Point | Data not available in the searched literature. | |

| Fluorescence | Orange fluorescence from 254-365 nm | [1] |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not extensively documented in modern literature. However, based on general methods for pteridine analysis from insect sources, the following methodologies can be adapted.

Isolation of this compound from Insect Wings

This protocol is a generalized procedure based on historical methods and techniques for pteridine extraction.

Objective: To extract and purify this compound from the wings of butterflies or other insects known to contain the pigment.

Materials:

-

Insect wings (e.g., from Pieridae butterflies)

-

Acetone

-

Diethyl ether

-

Ammonia solution (25%)

-

Hydrochloric acid (HCl)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Chromatography column

-

Cellulose powder (for column chromatography)

-

Developing solvent for column chromatography (e.g., n-propanol-1% ammonia, 2:1 v/v)

Procedure:

-

Defatting: The insect wings are first defatted by washing with acetone and then diethyl ether to remove lipids and other nonpolar compounds.

-

Extraction: The defatted wings are then extracted with a dilute ammonia solution (e.g., 2.5% ammonia) to solubilize the acidic pterin pigments, including this compound. This process is typically carried out at room temperature with stirring for several hours.

-

Centrifugation: The mixture is centrifuged to pellet the wing debris, and the supernatant containing the dissolved pteridines is collected.

-

Acidification and Precipitation: The ammoniacal extract is carefully acidified with hydrochloric acid to a pH of approximately 3-4. This causes the pteridines to precipitate out of the solution.

-

Collection and Washing: The precipitate is collected by centrifugation, and the pellet is washed with cold, acidified water and then with pure water to remove excess acid and other impurities.

-

Column Chromatography: The crude pteridine extract is further purified by column chromatography. A column is packed with cellulose powder. The extract is dissolved in a minimal amount of dilute ammonia and loaded onto the column.

-

Elution: The column is eluted with a suitable solvent system, such as n-propanol-1% ammonia (2:1 v/v). Fractions are collected and monitored for the presence of this compound by its characteristic red color and fluorescence under UV light.

-

Crystallization: Fractions containing pure this compound are combined, concentrated under reduced pressure, and the pigment is crystallized from a suitable solvent, such as dilute acetic acid, to yield red microcrystals.

Thin-Layer Chromatography (TLC) Analysis

Objective: To separate and identify this compound in an insect extract.

Materials:

-

Cellulose TLC plates

-

Developing solvent: A mixture of n-butanol, acetic acid, and water (e.g., 4:1:5 v/v/v, organic phase).

-

This compound standard (if available)

-

Insect extract

-

UV lamp (254 nm and 365 nm)

Procedure:

-

Spotting: The insect extract and an this compound standard are spotted onto the baseline of a cellulose TLC plate.

-

Development: The plate is placed in a chromatography tank containing the developing solvent. The solvent is allowed to ascend the plate by capillary action.

-

Visualization: After the solvent front has reached a sufficient height, the plate is removed, dried, and visualized under a UV lamp. This compound will appear as a spot with orange fluorescence[1]. The Rf value is calculated and compared to the standard.

High-Performance Liquid Chromatography (HPLC) Analysis

While a specific, validated HPLC method for this compound was not found in the searched literature, a general approach for pteridine analysis can be employed.

Objective: To quantify the amount of this compound in a sample.

Instrumentation and Conditions (Hypothetical):

-

HPLC System: A standard HPLC system with a UV-Vis or fluorescence detector.

-

Column: A reversed-phase C18 column is commonly used for pteridine separation.

-

Mobile Phase: A gradient elution with a buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., methanol or acetonitrile).

-

Detection: UV detection at the absorption maximum of this compound (450 nm). For increased sensitivity, fluorescence detection can be used, with excitation and emission wavelengths optimized for this compound's orange fluorescence.

-

Quantification: A calibration curve is generated using this compound standards of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Biosynthesis of this compound

This compound is synthesized via the pteridine biosynthetic pathway, which begins with guanosine triphosphate (GTP). The pathway is conserved across many organisms, with branches leading to the formation of various pteridine derivatives.

The key steps leading to this compound are:

-

GTP to Dihydroneopterin Triphosphate: The pathway is initiated by the enzyme GTP cyclohydrolase I, which converts GTP to 7,8-dihydroneopterin triphosphate.

-

Formation of 6-Pyruvoyl-tetrahydropterin: Through a series of enzymatic steps involving 6-pyruvoyltetrahydropterin synthase, dihydroneopterin triphosphate is converted to 6-pyruvoyl-tetrahydropterin.

-

Formation of Xanthopterin: This intermediate can then be converted to xanthopterin, a yellow pteridine pigment.

-

Conversion of Xanthopterin to this compound: The final step is the conversion of xanthopterin to this compound. This reaction involves the addition of a side chain to the pterin ring. The enzyme responsible for this conversion is proposed to be This compound synthase , though its existence and mechanism have not been definitively characterized[3]. The precursor for the added side chain is thought to be a three-carbon compound such as pyruvate or a related metabolite.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound from GTP.

Conclusion

This compound, a historically significant pteridine pigment, continues to be a subject of interest in the fields of biochemistry and natural product chemistry. While its discovery and fundamental properties are well-established, further research is needed to fully elucidate the enzymatic machinery behind its biosynthesis and to develop standardized analytical protocols for its routine analysis. This guide provides a solid foundation for researchers and professionals by consolidating the available knowledge on this compound and highlighting areas for future investigation.

References

Erythropterin in Invertebrates: A Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythropterin, a prominent pteridine pigment, plays a crucial role in the biology of many invertebrates, contributing significantly to their coloration and potentially influencing other physiological processes. This technical guide provides an in-depth exploration of the known biological functions of this compound in invertebrates, with a particular focus on its role as a pigment. The document summarizes key quantitative data, outlines detailed experimental protocols for its analysis, and presents visual representations of its biosynthetic pathway and analytical workflows. This guide is intended to be a valuable resource for researchers in entomology, biochemistry, and pharmacology, as well as for professionals involved in the development of novel insecticides or therapeutic agents targeting metabolic pathways in invertebrates.

Introduction

Pteridines are a class of heterocyclic compounds derived from a pteridine ring system, widely distributed in the biological world.[1] In invertebrates, particularly insects, these compounds are well-known for their role as pigments, contributing to the vibrant colors observed in wings, eyes, and integuments.[2][3] Among these, this compound is a conspicuous orange-red pigment that has been identified in various insect orders, including Diptera and Hemiptera.[1]

Beyond its role in pigmentation, the broader family of pteridines is involved in a range of vital biological processes. For instance, tetrahydrobiopterin, a related pteridine, is an essential cofactor for the synthesis of aromatic amino acids and nitric oxide.[4] While the primary established function of this compound in invertebrates is pigmentation, its position within the complex pteridine biosynthetic pathway suggests the potential for other, less understood physiological roles. This guide will synthesize the current knowledge on this compound's functions, with a focus on providing practical information for researchers.

Biological Functions of this compound

Pigmentation and Coloration

The most well-documented function of this compound in invertebrates is its role as a pigment. It is responsible for the orange to red hues in the eyes and bodies of many insect species.[1] This coloration can serve several ecological purposes:

-

Aposematism (Warning Coloration): The conspicuous red and orange colors produced by this compound can act as a warning signal to potential predators, indicating that the insect is unpalatable or toxic.

-

Camouflage: In some environments, red and orange coloration can provide effective camouflage.

-

Species Recognition and Mate Selection: Distinctive color patterns, partly due to this compound, can aid in species recognition and play a role in sexual selection.

This compound is a terminal product in a specific branch of the pteridine biosynthetic pathway, and its accumulation is genetically controlled.[5] Mutations in the genes of this pathway can lead to altered eye and body color, providing valuable tools for genetic research.[5]

Potential Roles in Redox Chemistry and Signaling

While direct evidence for this compound's involvement in redox cycling or specific signaling pathways in invertebrates is limited, the chemical nature of pteridines suggests potential roles. Some pteridines are known to have antioxidant properties, and their biosynthesis is linked to pathways producing essential redox cofactors.[4] Further research is needed to elucidate whether this compound itself has a significant role in maintaining redox homeostasis or acts as a signaling molecule in invertebrate physiology.

Data Presentation

The following table summarizes quantitative data on this compound levels in the nymphs of the minute pirate bug, Orius laevigatus, comparing the wild type with the ambar mutant, which exhibits an orange body color. This data highlights the significant accumulation of this compound in the mutant, correlating with its phenotype.

| Strain | Pteridine | Mean Fluorescence Intensity (Arbitrary Units) ± SD |

| Wild Type | This compound | 1.5 ± 0.5 |

| ambar Mutant | This compound | 15.2 ± 2.1 |

Data extracted from a study on pteridine quantification in Orius laevigatus.

Experimental Protocols

Pteridine Extraction from Insect Tissues

This protocol describes a general method for extracting pteridines from whole insects or specific tissues.

Materials:

-

Insect samples (e.g., whole insects, heads, or other tissues)

-

Methanol:Ammonia:Water (MAW) solution (70:2:28, v/v/v) or a similar solvent mixture

-

Microcentrifuge tubes

-

Micropestle or sonicator

-

Centrifuge

Procedure:

-

Collect and freeze insect samples at -80°C until extraction.

-

Homogenize a known quantity of tissue (e.g., a specific number of insect heads or whole bodies) in an appropriate volume of extraction solvent (e.g., 10 µL of MAW per insect head). Homogenization can be performed using a micropestle or sonicator.

-

Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant containing the extracted pteridines for analysis by TLC or HPLC.

Thin-Layer Chromatography (TLC) for Pteridine Separation

TLC is a cost-effective and straightforward method for the qualitative and semi-quantitative analysis of pteridines.

Materials:

-

Cellulose TLC plates

-

Pteridine extract (from Protocol 4.1)

-

Developing solvent (e.g., a mixture of n-propanol and 1% ammonia)

-

TLC development chamber

-

UV lamp (for visualization)

-

Pteridine standards (e.g., this compound, xanthopterin, isoxanthopterin)

Procedure:

-

Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate.

-

Spot a small volume (e.g., 1-5 µL) of the pteridine extract onto the starting line. Also, spot standards of known pteridines for comparison.

-

Allow the spots to dry completely.

-

Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Close the chamber and allow it to equilibrate for at least 30 minutes.

-

Carefully place the TLC plate into the chamber, ensuring that the solvent level is below the starting line.

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plate from the chamber and immediately mark the solvent front with a pencil.

-

Allow the plate to dry completely in a dark, well-ventilated area.

-

Visualize the separated pteridines under a UV lamp. Pteridines will appear as fluorescent spots. This compound will have a characteristic orange-red color under visible light and will also fluoresce.

-

Calculate the retardation factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. Compare the Rf values and fluorescence of the sample spots to those of the standards to identify the pteridines present.

High-Performance Liquid Chromatography (HPLC) for Pteridine Quantification

HPLC provides a more sensitive and quantitative method for analyzing pteridines. The following is a generalized protocol that may require optimization for specific instrumentation and pteridines of interest.

Materials:

-

HPLC system with a fluorescence or UV-Vis detector

-

Reversed-phase C18 column

-

Pteridine extract (from Protocol 4.1, filtered through a 0.22 µm filter)

-

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact composition and gradient will need to be optimized.

-

Pteridine standards for calibration

Procedure:

-

Sample Preparation: Prepare a dilution series of pteridine standards of known concentrations in the mobile phase to create a calibration curve. Filter the pteridine extracts through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A common starting point is a gradient elution with two solvents:

-

Solvent A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH 6.0).

-

Solvent B: Methanol or acetonitrile.

-

A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more hydrophobic compounds.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection:

-

Fluorescence Detector: Excitation and emission wavelengths should be optimized for each pteridine. For this compound, excitation is typically around 470 nm and emission around 580 nm.

-

UV-Vis Detector: Monitor at the absorbance maximum of this compound (around 460-480 nm).

-

-

-

Analysis:

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared insect extracts.

-

Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Mandatory Visualizations

Pteridine Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway for pteridines in insects, highlighting the position of this compound. This pathway starts from guanosine triphosphate (GTP) and branches to produce various pteridines, including the essential cofactor tetrahydrobiopterin and various pigments.

Caption: Simplified pteridine biosynthetic pathway in insects.

Experimental Workflow for Pteridine Analysis

This diagram outlines the general workflow for the extraction and analysis of pteridines from invertebrate tissues.

Caption: Workflow for invertebrate pteridine analysis.

Conclusion and Future Directions

This compound is a key determinant of coloration in a wide range of invertebrates, with its role in pigmentation being well-established. The genetic and biochemical pathways leading to its synthesis are an active area of research, with model organisms like Drosophila melanogaster providing significant insights. However, the potential for this compound to function in other physiological processes, such as redox signaling and as an enzymatic cofactor, remains largely unexplored.

Future research should focus on:

-

Investigating the direct role of this compound in redox chemistry within invertebrate cells.

-

Screening for potential interactions of this compound with proteins to identify any signaling or cofactor functions.

-

Expanding the quantitative analysis of this compound across a wider range of invertebrate species and developmental stages to better understand its physiological regulation.

A deeper understanding of the multifaceted roles of this compound could open new avenues for pest control strategies that target pigment biosynthesis and potentially other vital physiological pathways. Furthermore, for drug development professionals, understanding these metabolic pathways in invertebrates can provide insights into analogous pathways in other organisms and offer novel targets for therapeutic intervention.

References

The Crimson Currency: An In-depth Technical Guide to Erythropterin's Role in Insect Coloration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythropterin, a member of the pteridine family of pigments, is a key determinant of red, orange, and yellow coloration in a diverse range of insects. This technical guide provides a comprehensive overview of this compound's function as a pigment, detailing its chemical and physical properties, biosynthetic pathway, and role in insect physiology and evolution. This document synthesizes current research to offer detailed experimental protocols for the extraction, identification, and quantification of this compound, and presents available quantitative data. Furthermore, it includes visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of the molecular mechanisms underlying this vibrant form of insect coloration.

Introduction

Insect coloration is a fascinating and complex field of study, with implications for camouflage, mimicry, thermoregulation, and sexual selection. Among the myriad of pigments responsible for the diverse palette observed in the insect world, pteridines play a crucial role in generating a spectrum of colors from white and yellow to orange and red. This compound, a prominent red pteridine pigment, is particularly noteworthy for its contribution to the striking warning coloration of many hemipterans and the wing patterns of certain lepidopterans.

This guide serves as a technical resource for researchers investigating insect pigmentation, chemical ecology, and for professionals in drug development exploring novel biochemical pathways. A thorough understanding of this compound's biochemistry and genetics can provide insights into insect evolution and physiology, and potentially reveal novel targets for pest management or biotechnological applications.

Chemical and Physical Properties of this compound

This compound is a heterocyclic compound characterized by a pteridine ring structure. Its distinct color and fluorescent properties are central to its biological function and analytical detection.

| Property | Value | Reference |

| Molecular Formula | C₉H₇N₅O₅ | [1] |

| Molecular Weight | 265.18 g/mol | [1] |

| Appearance | Red microcrystals (as monohydrate) | [1] |

| Absorption Maximum (λmax) | 450 nm (at pH 1.0) | [1] |

| Fluorescence | Orange fluorescence under UV light (254-365 nm) | [1] |

| Solubility | Soluble in DMSO | [2] |

Table 1: Chemical and Physical Properties of this compound. This table summarizes the key physicochemical characteristics of the this compound pigment.

The Biosynthetic Pathway of this compound

This compound is synthesized from guanosine triphosphate (GTP) through a multi-step enzymatic pathway. While the complete pathway is still under investigation in all insect species, key enzymatic steps have been elucidated, primarily through studies on Drosophila melanogaster and various hemipterans. The pathway involves a series of conversions from colorless pteridine precursors to the final colored pigment.

The biosynthesis of this compound is a branched pathway that shares its initial steps with the synthesis of other pteridines, including the essential cofactor tetrahydrobiopterin. Key enzymes in this pathway include GTP cyclohydrolase I, 6-pyruvoyl-tetrahydropterin synthase, and xanthine dehydrogenase. The final steps leading to this compound are thought to involve an this compound synthase, though this enzyme has not yet been fully characterized.

Figure 1: this compound Biosynthetic Pathway. This diagram illustrates the key enzymatic steps in the synthesis of this compound from GTP.

Role in Insect Coloration

This compound is a primary contributor to red and orange coloration in a variety of insects, most notably in the order Hemiptera (true bugs) and Lepidoptera (butterflies and moths).

In many hemipteran species, such as the firebug Pyrrhocoris apterus and various species of cotton stainers (Dysdercus spp.), this compound is responsible for their conspicuous aposematic (warning) coloration.[3][4] This bright red coloration signals unpalatability to potential predators. The concentration of this compound can vary depending on the developmental stage and body part of the insect.

In Lepidoptera, this compound contributes to the wing patterns of certain species, such as the orange-tip butterfly (Anthocharis cardamines). The presence and distribution of this compound, often in combination with other pigments like melanins and other pteridines, create the intricate and diverse wing patterns observed in butterflies.

The production of this compound and other pteridines can be influenced by genetic and environmental factors. Mutations in the genes of the pteridine biosynthetic pathway can lead to altered color phenotypes, providing valuable tools for studying gene function and developmental processes.[5][6]

Data Presentation: Quantitative Analysis of Pteridines

Quantitative data on this compound concentrations in insects is crucial for comparative studies and for understanding the genetic and physiological basis of coloration. While a comprehensive database is lacking, several studies have quantified pteridines in specific insect species. The following table synthesizes available data.

| Insect Species | Tissue/Stage | This compound Concentration | Xanthopterin Concentration | Method | Reference |

| Pyrrhocoris apterus | Integument (adult) | Major pteridine present | Present | TLC | [7] |

| Pyrrhocoris apterus (white mutant) | Integument (adult) | Low content or absent | Present | TLC | [7] |

| Pyrrhocoris apterus (yellow mutant) | Integument (adult) | Low content or absent | Major pteridine present | TLC | [7] |

| Limnogonus franciscanus | Embryo | Detected | Detected | HILIC-HRMS | [1] |

| Orius laevigatus (ambar mutant) | Nymph | Accumulated (orange color) | - | Fluorometry after TLC | [8] |

| Drosophila melanogaster (wild type) | Head | Quantified | Quantified | TLC and Fluorometry | [5] |

| Drosophila melanogaster (eye color mutants) | Head | Altered levels | Altered levels | TLC and Fluorometry | [5] |

Table 2: Quantitative and Semi-Quantitative Data of Pteridines in Various Insects. This table presents a summary of reported pteridine concentrations in different insect species and developmental stages. Note: "-" indicates data not reported in the cited study.

Experimental Protocols

The extraction, identification, and quantification of this compound and other pteridines from insect tissues require specific biochemical techniques. The following sections provide detailed methodologies for key experiments.

Pteridine Extraction from Insect Tissues

This protocol describes a general method for extracting pteridines from insect tissues, which can be adapted for specific species and tissues.

Figure 2: Pteridine Extraction Workflow. A generalized workflow for the extraction of pteridines from insect tissues.

Detailed Protocol:

-

Sample Preparation: Dissect the desired tissue (e.g., integument, heads) from the insect and immediately freeze it in liquid nitrogen to prevent degradation of pigments. Tissues can be stored at -80°C until extraction.

-

Homogenization: Homogenize a known weight of the frozen tissue in an appropriate volume of extraction solvent. A common solvent is acidified methanol (e.g., methanol:water:acetic acid, 80:19:1 v/v/v). Use a tissue grinder or sonicator for efficient homogenization. Perform this step on ice and in the dark to minimize photodegradation of pteridines.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet insoluble debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble pteridines.

-

Solvent Evaporation: Evaporate the solvent from the supernatant to dryness. This can be done using a vacuum centrifuge or by blowing a gentle stream of nitrogen gas over the sample.

-

Reconstitution: Resuspend the dried pteridine extract in a small, precise volume of a suitable solvent for the subsequent analytical method (e.g., the mobile phase for HPLC or a developing solvent for TLC).

Thin-Layer Chromatography (TLC) for Pteridine Separation

TLC is a rapid and cost-effective method for the qualitative and semi-quantitative analysis of pteridines.

Materials:

-

Silica gel TLC plates

-

Developing chamber

-

UV lamp (254 nm and 365 nm)

-

Pteridine standards (this compound, xanthopterin, etc.)

-

Developing solvent (e.g., n-butanol:acetic acid:water, 4:1:1 v/v/v)

Procedure:

-

Spotting: Apply a small, concentrated spot of the resuspended pteridine extract onto the baseline of a silica gel TLC plate. Also, spot solutions of known pteridine standards on the same plate for comparison.

-

Development: Place the TLC plate in a developing chamber containing the developing solvent. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate by capillary action until it reaches near the top.

-

Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry completely. Visualize the separated pteridine spots under a UV lamp. Pteridines will appear as fluorescent spots of different colors. This compound typically appears as an orange-red fluorescent spot.

-

Identification: Identify the pteridines in the sample by comparing their migration distances (Rf values) and fluorescent colors to those of the standards.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Pteridine Quantification

HPLC-MS provides a highly sensitive and specific method for the identification and quantification of this compound and other pteridines.

Figure 3: HPLC-MS Workflow. A schematic representation of the steps involved in the analysis of pteridines using HPLC-MS.

Typical HPLC-MS Parameters:

-

HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector and coupled to a mass spectrometer.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Detection Mode: For quantification, multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is highly specific and sensitive. This involves monitoring a specific precursor ion to product ion transition for this compound. High-resolution mass spectrometry can be used for accurate mass measurement and confirmation of elemental composition.

Procedure:

-

Sample Injection: Inject a known volume of the resuspended pteridine extract into the HPLC system.

-

Chromatographic Separation: The pteridines are separated on the HPLC column based on their polarity.

-

Mass Spectrometric Detection: As the separated compounds elute from the column, they are ionized in the ESI source and detected by the mass spectrometer.

-

Data Analysis: Identify this compound by its characteristic retention time and mass-to-charge ratio (m/z) and its specific fragmentation pattern in MS/MS mode. Quantify the amount of this compound by comparing the peak area of the sample to a calibration curve generated from known concentrations of an this compound standard.

Conclusion

This compound is a significant pigment in the insect world, contributing to a vibrant array of red and orange colorations that serve critical biological functions. This technical guide has provided a comprehensive overview of this compound, from its fundamental chemical properties to its complex biosynthetic pathway and its role in insect ecology and evolution. The detailed experimental protocols and compiled quantitative data offer a valuable resource for researchers seeking to investigate this fascinating molecule. Further research into the genetic regulation of this compound biosynthesis and the precise enzymatic mechanisms involved will undoubtedly continue to deepen our understanding of the intricate world of insect pigmentation.

References

- 1. mdpi.com [mdpi.com]

- 2. eje.cz [eje.cz]

- 3. Pterin-based pigmentation in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Pigment patterns in mutants affecting the biosynthesis of pteridines and xanthommatin in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cooption of the pteridine biosynthesis pathway underlies the diversification of embryonic colors in water striders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Erythropterin: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythropterin is a member of the pteridine family of pigments, a class of heterocyclic compounds widely distributed throughout the animal kingdom.[1][2] First discovered in the wings of butterflies, pteridines are responsible for a range of colors in nature, from whites and yellows to oranges and reds.[3][4] this compound, specifically, is an orange pigment.[5][6][7] Beyond their role in pigmentation, pteridines are involved in crucial biological processes, serving as enzymatic cofactors and participating in cellular functions.[3][8] This document provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for this compound.

Natural Sources and Distribution of this compound

This compound is predominantly found in insects, where it serves as a key pigment contributing to body and wing coloration.[4][9] Its presence is particularly well-documented in the orders Lepidoptera (butterflies) and Hemiptera (true bugs).

Key Natural Sources:

-

Insects (Order: Hemiptera): this compound is one of the main pteridine pigments in Hemiptera.[10][11] It is responsible for the orange and red coloration of the European firebug, Pyrrhocoris apterus.[3][4] Studies on the minute pirate bug, Orius laevigatus, have also identified this compound, with a specific mutant (ambar) showing a significant accumulation of this orange pigment compared to the wild-type.[11][12]

-

Insects (Order: Lepidoptera): In butterflies, pterins are a major source of bright coloration and are incorporated into the wing scales.[4][9] Red this compound is present in the orange-tip butterfly, Anthocharis.[9]

The distribution of this compound is often localized to specific tissues or structures where pigmentation is displayed, such as the integument of bugs or the wing scales of butterflies.[4][9]

Quantitative Distribution of this compound

While qualitative distribution is widely reported, precise quantitative data for this compound across a broad range of species is limited in the available literature. However, relative abundance studies, particularly in mutant strains, provide insight into its accumulation.

| Organism | Order | Location | Relative this compound Concentration | Reference |

| Pyrrhocoris apterus (European firebug) | Hemiptera | Integument | Responsible for orange and red coloration. | [3][4] |

| Orius laevigatus (ambar mutant) | Hemiptera | Nymphs | Significantly higher levels compared to wild-type. | [11] |

| Anthocharis (Orange-tip butterfly) | Lepidoptera | Wings | Present as a red pigment. | [9] |

| Various Hemiptera species | Hemiptera | General | A main pteridine pigment alongside xanthopterin. | [10][11] |

Biosynthesis of this compound

This compound is synthesized as part of the broader pteridine biosynthetic pathway, which originates from guanosine triphosphate (GTP).[3][9] The pathway is complex, with multiple branches leading to various pteridine derivatives.[1][5][6] The synthesis of this compound is part of the "xanthopterin branch," which produces yellow and orange pigments.[1] A key precursor for this branch is 7,8-dihydropterin.[12]

Below is a diagram illustrating the proposed biosynthetic pathway leading to this compound and related pteridines in insects.

Caption: Proposed pteridine biosynthetic pathway in insects, highlighting the branch leading to this compound.

Experimental Protocols: Extraction and Quantification

The analysis of this compound from biological samples involves extraction, separation, and quantification. Due to the fluorescent nature of pteridines, they can be detected with high sensitivity.[10]

Sample Preparation and Extraction

-

Homogenization: Biological samples (e.g., whole insects, specific tissues) are homogenized in a suitable solvent. The choice of solvent is critical as pterins are not readily soluble in common organic solvents.[3] Aqueous buffers or solvent mixtures are often employed.

-

Extraction: Pteridines are extracted from the homogenate. This may involve centrifugation to pellet solid debris, followed by collection of the supernatant containing the soluble pteridines.

-

Solid-Phase Extraction (SPE): For complex samples like plasma or whole-body homogenates, a cleanup step using SPE can be employed to remove interfering substances and concentrate the analytes.[13]

Separation and Identification

Several chromatographic techniques are used for the separation and identification of this compound.

-

Thin-Layer Chromatography (TLC): TLC is a conventional method used for the initial separation and identification of pteridines based on their fluorescence under UV light.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with a fluorescence or mass spectrometry detector is a powerful tool for separating and quantifying pteridines.[10]

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are effective for separating polar compounds like pteridines.[10]

-

Detection:

-

Fluorescence Detection: Exploits the native fluorescence of pteridines for sensitive detection.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide definitive identification based on mass-to-charge ratio and fragmentation patterns.[10]

-

-

Quantification

Absolute quantification of this compound is typically achieved using a liquid chromatography-mass spectrometry (LC-MS) based method.[13]

-

Internal Standards: A known amount of an appropriate internal standard is added to samples and calibration standards.

-

Calibration Curve: A calibration curve is constructed by analyzing a series of standards with known concentrations of this compound.

-

Data Analysis: The concentration of this compound in the biological sample is determined by comparing its peak area (relative to the internal standard) to the calibration curve.[13]

Below is a generalized workflow for the extraction and analysis of this compound.

Caption: General experimental workflow for the extraction and quantification of this compound.

Biological Roles and Signaling

The primary and most well-documented biological function of this compound is pigmentation.[2][4] These pigments play roles in:

-

Aposematism (Warning Coloration): The conspicuous red and orange colors produced by this compound can serve as a warning signal to predators, indicating that the insect is unpalatable or noxious.[8]

-

Interspecific and Intraspecific Signaling: Color patterns can be involved in species recognition and mate selection.[4]

While other pteridines, such as tetrahydrobiopterin, are essential cofactors in the synthesis of neurotransmitters and other critical metabolic reactions, a direct role for this compound in enzymatic or signaling pathways is not well-established in the current literature.[1][8] It is possible that, in some insects, pteridines also function as a form of nitrogenous waste excretion, with pigments being a way to store and display these compounds.[1][4]

It is important to distinguish This compound , the insect pigment, from erythropoietin (Epo) , a glycoprotein hormone in vertebrates that regulates red blood cell production.[14] They are distinct molecules with unrelated functions.

References

- 1. mdpi.com [mdpi.com]

- 2. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pterin compounds: from butterflies to biochemistry [cinz.nz]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of Pteridines in Insects: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pterin-based pigmentation in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eje.cz [eje.cz]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Erythropoietin: multiple physiological functions and regulation of biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Properties of Erythropterin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Erythropterin, a pterin pigment. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates data from closely related pterin compounds to provide a thorough understanding of its expected spectroscopic behavior.

Introduction to this compound

This compound is a member of the pteridine class of heterocyclic compounds, which are widespread in biological systems and serve various functions, including pigmentation and as cofactors in enzymatic reactions. Pterins are characterized by a pyrazino[2,3-d]pyrimidine ring system. The structure of this compound is provided by its IUPAC name: (2Z)-2-carboxy-2-{[(2Z)-2-amino-4-oxo-1,4-dihydropteridin-7(8H)-ylidene]methyl}ethen-1-olate[1][2]. Understanding the spectroscopic properties of this compound is crucial for its identification, characterization, and for elucidating its biological roles.

UV-Visible Absorption Spectroscopy

Table 1: Typical UV-Vis Absorption Maxima for Pterin Compounds

| Wavelength (λmax) | Solvent/pH | Molar Absorptivity (ε) | Notes |

| ~275 nm | Neutral pH | Not available | Attributed to the pterin ring system. |

| ~350 nm | Neutral pH | Not available | Characteristic long-wavelength absorption of pterins[3]. |

Note: These are generalized values for pterin compounds. The exact λmax and molar absorptivity for this compound may vary depending on the solvent and pH.

A general protocol for obtaining UV-Vis absorption spectra of pterin compounds is as follows:

-

Sample Preparation:

-

Dissolve the pterin compound in a suitable solvent. Phosphate buffer (e.g., 10 mM, pH 6.0) is commonly used for biological relevance[3]. Methanol is also a common solvent for UV-Vis analysis of organic compounds.

-

The concentration should be adjusted to yield an absorbance reading in the linear range of the spectrophotometer, typically between 0.1 and 1.0.

-

-

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer (e.g., Jasco V-630) is used to record the spectrum[3].

-

Quartz cuvettes with a defined path length (typically 1 cm) are required for accurate measurements.

-

-

Data Acquisition:

-

Scan a wavelength range appropriate for pterins, typically from 200 nm to 700 nm[3].

-

Use the solvent as a blank to obtain the baseline.

-

Record the absorbance spectrum of the sample.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Fluorescence Spectroscopy

Pterins are known for their fluorescent properties, which are sensitive to their chemical environment, including pH and solvent polarity. The fluorescence of pterins is a valuable tool for their detection and for studying their interactions with other molecules.

Table 2: Typical Fluorescence Properties of Pterin Compounds

| Excitation λmax | Emission λmax | Quantum Yield (ΦF) | Solvent/pH |

| ~360 nm | ~450 nm | Not available for this compound | Neutral pH[3] |

| 350 nm | 433 nm | 0.33 | Pterin in acidic media (pH 4.9-5.5)[4][5] |

| 350 nm | 450 nm | 0.27 | Pterin in basic media (pH 10.0-10.5)[4][5] |

| 350 nm | 437 nm | 0.28 | 6-Carboxypterin in acidic media (pH 4.9-5.5)[4][5] |

| 350 nm | 455 nm | 0.18 | 6-Carboxypterin in basic media (pH 10.0-10.5)[4][5] |

| 350 nm | 435 nm | 0.12 | 6-Formylpterin in acidic media (pH 4.9-5.5)[4][5] |

| 350 nm | 450 nm | 0.07 | 6-Formylpterin in basic media (pH 10.0-10.5)[4][5] |

Note: The quantum yields provided are for related pterin compounds and serve as an estimate for the potential fluorescence efficiency of this compound.

The following is a generalized procedure for measuring the fluorescence of pterin compounds:

-

Sample Preparation:

-

Instrumentation:

-

A spectrofluorometer is used for these measurements.

-

Use quartz cuvettes.

-

-

Data Acquisition:

-

Emission Spectrum: Set the excitation wavelength (e.g., 360 nm) and scan a range of emission wavelengths (e.g., 380-600 nm) to find the emission maximum[3].

-

Excitation Spectrum: Set the emission wavelength to the determined maximum and scan a range of excitation wavelengths to find the excitation maximum.

-

Quantum Yield Measurement: The fluorescence quantum yield is typically determined by a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. While specific ¹H and ¹³C NMR data for this compound are not available in the provided search results, a 1963 publication by Philipsborn et al. is noted to contain proton magnetic resonance spectra of this compound. General chemical shift ranges for pteridine ring protons and carbons can be inferred from related compounds.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Pteridines

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic CH (pterin ring) | 8.0 - 9.0 |

| ¹H | Protons on side chains | Variable, depending on the group |

| ¹³C | C=O (lactam) | 160 - 180 |

| ¹³C | Aromatic C (pterin ring) | 120 - 160 |

| ¹³C | Carbons in side chains | Variable, depending on the group |

A general protocol for acquiring NMR spectra of pteridine compounds is as follows:

-

Sample Preparation:

-

Dissolve 5-25 mg of the compound for ¹H NMR, and 50-100 mg for ¹³C NMR, in approximately 0.5-0.7 mL of a deuterated solvent[6].

-

Commonly used solvents for pteridines include DMSO-d₆ and D₂O. The choice of solvent can affect chemical shifts.

-

Ensure the sample is free of particulate matter by filtering it into the NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Further structural elucidation can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis. This compound has been identified in biological samples using high-resolution mass spectrometry.

Table 4: Mass Spectrometric Data for this compound

| Ionization Mode | Mass (m/z) | Formula | Method |

| ESI+ | 266.0525 [M+H]⁺ | C₉H₇N₅O₅ | High-Resolution MS |

A typical protocol for the analysis of pterins by mass spectrometry is outlined below:

-

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the ionization source, such as a mixture of water, methanol, or acetonitrile with a small amount of formic acid for positive ion mode or ammonia for negative ion mode.

-

For complex samples, prior separation using liquid chromatography (LC) is often necessary (LC-MS).

-

-

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

-

High-resolution mass analyzers like quadrupole time-of-flight (Q-TOF) or Orbitrap are employed for accurate mass measurements.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information. The fragmentation pattern can help to identify the different parts of the molecule.

-

Pteridine Biosynthesis Pathway

Pteridines are synthesized from guanosine triphosphate (GTP). The biosynthetic pathway involves several enzymatic steps to form the core pterin structure, which is then modified to produce a variety of pterin derivatives, including this compound.

Caption: Simplified pteridine biosynthesis pathway leading to this compound.

This diagram illustrates the key intermediates in the synthesis of pteridines from GTP, highlighting the path to Xanthopterin, a precursor to this compound. The conversion of Xanthopterin to this compound involves further enzymatic modifications.

References

- 1. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solutions: pH effects - CONICET [bicyt.conicet.gov.ar]

- 2. This compound | C9H7N5O5 | CID 135565034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 5. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects [pubmed.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

The Role of Erythropterin in Insect Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insects, despite lacking an adaptive immune system, have evolved a sophisticated innate immune response to combat a wide array of pathogens. This response involves both cellular and humoral components, orchestrated by signaling pathways such as the Toll and Immune deficiency (IMD) pathways. A crucial, yet often overlooked, aspect of this defense mechanism is the management of oxidative stress, a byproduct of the heightened metabolic activity and cytotoxic reactions inherent to immune activation. This technical guide delves into the role of erythropterin, a pteridine pigment, in the insect immune response. While direct modulation of immune signaling pathways by this compound is an area of ongoing investigation, substantial evidence points to its significant function as an antioxidant. This guide will explore the biosynthesis of this compound, its potential to mitigate oxidative stress during an immune response, and the experimental methodologies used to investigate these phenomena. The intricate relationship between pteridine metabolism and immune homeostasis presents a promising avenue for the development of novel strategies to modulate insect immune responses for applications in pest control and disease vector management.

Introduction to Insect Immunity and Oxidative Stress

The insect immune system is a formidable defense network comprising cellular and humoral responses. Cellular immunity is primarily mediated by hemocytes, which are involved in phagocytosis, encapsulation, and nodulation of foreign invaders.[1] The humoral response involves the production of antimicrobial peptides (AMPs) and other effector molecules by the fat body, an organ analogous to the vertebrate liver.[2] The activation of these responses is tightly regulated by two major signaling cascades: the Toll pathway, which is mainly activated by fungi and Gram-positive bacteria, and the IMD pathway, which responds primarily to Gram-negative bacteria.[3]

A common consequence of immune activation is the generation of reactive oxygen species (ROS), which are essential for killing pathogens but can also cause significant damage to host tissues if not properly regulated.[4] Insects possess a robust antioxidant defense system to counteract this oxidative stress, which includes both enzymatic and non-enzymatic components.[5][6] Pteridines, a class of heterocyclic compounds that includes this compound, are increasingly recognized for their antioxidant properties and their potential role in protecting insects from oxidative damage during immune challenges.[7][8]

This compound Biosynthesis Pathway

This compound is a conspicuous orange pigment found in various insect tissues, and its synthesis is intricately linked to the metabolism of purines.[9] The biosynthesis of pteridines originates from guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps.[10]

The initial and rate-limiting step is the conversion of GTP to 7,8-dihydroneopterin triphosphate, catalyzed by GTP cyclohydrolase I. This intermediate is then converted to 6-pyruvoyl-tetrahydropterin. From this point, the pathway branches to produce a variety of pteridines, including tetrahydrobiopterin (an essential cofactor) and various pigments.

The synthesis of xanthopterin, a precursor to this compound, involves the hydroxylation of 7,8-dihydropterin by xanthine dehydrogenase.[9] Xanthopterin is then further metabolized to form this compound.[9]

The Role of this compound as an Antioxidant in the Immune Response